N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole and oxazole derivatives
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-7-5-9(16-18-7)6-10(17)14-12(3,4)11-13-8(2)15-19-11/h5H,6H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOKQFKXLKJIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(=O)NC(C)(C)C2=NC(=NO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of 3-methyl-1,2,4-oxadiazole: This can be achieved by reacting an appropriate nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Formation of 5-methyl-1,2-oxazole: This can be synthesized by cyclization of an appropriate α-hydroxy ketone with an amide in the presence of a dehydrating agent like phosphorus oxychloride.
Coupling Reaction: The final step involves coupling the two heterocyclic rings through an acetamide linkage. This can be done by reacting the oxadiazole and oxazole derivatives with an appropriate acylating agent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole or oxazole derivatives.
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Agriculture: The compound has shown promise as a pesticide due to its ability to inhibit the growth of certain pests and pathogens.
Materials Science: It has been explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-methyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
5-methyl-1,2-oxazole derivatives: These compounds share the oxazole ring and are known for their diverse pharmacological properties.
Uniqueness
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to the combination of both oxadiazole and oxazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
